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Introduction and Biological Significance

15-cis-(-carotene isomerase (Z-ISO) represents a critical enzymatic component in the carotenoid
biosynthetic pathway of oxygenic phototrophs, including plants, algae, and cyanobacteria. This integral
membrane protein catalyzes the cis-to-trans isomerization of the central 15-15' carbon-carbon double bond
in 9,15,9'-tri-cis-(-carotene, converting it to 9,9'-di-cis-(-carotene during the multi-step conversion of
phytoene to all-trans-lycopene [1] [2]. The discovery of Z-ISO filled a significant gap in our understanding
of carotenoid biosynthesis, particularly for reactions that proceed efficiently in both light-exposed and non-
photosynthetic tissues [3]. The isomerization reaction catalyzed by Z-ISO is essential for proper chloroplast
development, photosynthesis, and the production of carotenoid-derived hormones such as abscisic acid and

strigolactones [1] [2].

In photosynthetic tissues, the isomerization of the 15-15' cis double bond can be partially mediated by light;
however, enzymatic catalysis by Z-ISO is absolutely required in nonphotosynthetic tissues or during periods
of darkness [1] [2]. This explains why Z-ISO mutants exhibit severe phenotypes in dark-grown tissues,
including accumulation of cis-carotene intermediates and blocked production of mature carotenoid species
[2]. The evolutionary conservation of Z-ISO across oxygenic phototrophs but absence in anoxygenic
species underscores its fundamental role in photosynthetic organisms that generate oxygen [1]. Recent

research has demonstrated that Z-ISO functions as a redox-regulated enzyme dependent on a heme b
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cofactor, making it a key regulatory point in controlling carotenoid biosynthesis flux in response to plastid

redox status [1] [3].

Table 1: Z-1SO Characteristics Across Organisms

Organism Gene/Protein Mutant Phenotype Catalytic Features
Zea mays (maize) Z-1ISO Yellow stripe phenotype, Heme b-dependent, requires
delayed greening, reduced reduced Fe(ll) state

carotenoids
Arabidopsis thaliana  Z-ISO Delayed chlorophyll Redox-regulated,
accumulation, abnormal membrane-integral

chloroplasts

Oryza sativa (rice) HTD12/MIT1 High-tillering, dwarf, light green  Links carotenogenesis to

leaves hormone signaling
Synechocystis sp. SIr1599 Blocks carotenoid biosynthesis  Conserved heme ligands,
PCC 6803 in darkness light-independent function
Solanum Z-1ISO Reduced lycopene, increased 369 amino acids, 4 exons,
lycopersicum phytoene/{-carotene highly conserved structure

(tomato)

Molecular Mechanism of Z-ISO

Redox-Dependent Catalytic Mechanism

Z-1SO employs a unique isomerization mechanism that depends on the redox state of its heme b cofactor,
rather than utilizing typical redox chemistry [3]. The enzyme contains a heme b prosthetic group that exists
in either an oxidized Fe(III) or reduced Fe(II) state, with catalytic activity exclusively occurring when the
heme iron is in the reduced form [3]. Spectroscopic characterization using UV-visible absorption, electron
paramagnetic resonance (EPR), and magnetic circular dichroism (MCD) has revealed that reduced Z-ISO

exhibits maximum absorbance at 414-415 nm, while the oxidized inactive form absorbs at 426 nm [4] [3].
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The redox sensitivity of Z-ISO allows it to function as a metabolic sensor that dynamically controls
carotenoid flux in response to the plastid's redox status, which fluctuates with environmental conditions such

as light intensity and temperature [1].

The catalytic cycle of Z-ISO involves a ligand switching mechanism wherein the residues coordinating the
heme iron change depending on the redox state [4]. In the oxidized resting state, the heme iron is coordinated
by specific protein ligands that maintain the enzyme in an inactive conformation. Upon reduction of the
heme iron to Fe(Il), a conformational change occurs that reposition the heme cofactor and activates the
enzyme for substrate binding [1] [3]. Site-directed mutagenesis studies have identified two conserved
histidine residues (H150 and H266 in maize Z-ISO) and one aspartic acid residue (D294) as essential for
isomerase activity, suggesting their involvement in heme coordination and catalysis [3]. The precise
molecular mechanism likely involves binding of the 9,15,9'-tri-cis-(-carotene substrate in proximity to the
heme group, where the redox-dependent conformational changes facilitate rotation around the 15-15" double

bond, converting it from cis to trans configuration without net redox changes [4] [3].

Structural Features and Membrane Integration

Z-1S0O is classified as an integral membrane protein that embeds within plastid membranes via multiple
transmembrane domains [4]. Bioinformatic analyses predict that Z-ISO contains several membrane-spanning
regions that facilitate its integration into the plastid membrane system, where it physically associates with
other carotenoid biosynthetic enzymes [4] [3]. The enzyme can be isolated as part of a high melecular
weight protein complex with other carotenogenic enzymes, suggesting the existence of a metabolon that
enhances pathway efficiency [4]. Although no high-resolution crystal structure of Z-ISO is currently
available, AlphaFold models of Z-ISO from Synechocystis, maize, and Arabidopsis reveal conservation of

putative heme-ligating residues and substrate-binding pockets across species [2].

The membrane integration of Z-ISO positions it optimally to access its lipophilic substrate, 9,15,9'-tri-cis-
(-carotene, which is itself embedded within the membrane bilayer [4]. The active site appears to contain a
hydrophobic cavity that accommodates the polyene chain of the substrate, with specific residues positioned
to interact with the central 15-15' double bond [2] [3]. The N-terminal domain of Z-ISO contains a transit
peptide that targets the enzyme to plastids, where it is cleaved upon import to yield the mature protein [4].
Structural modeling suggests that the heme cofactor is buried within the membrane-integral portion of the

enzyme, with access channels allowing substrate entry and product release [2]. The conservation of Z-ISO's
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structural features across evolutionary diverse oxygenic phototrophs highlights the essential nature of its

membrane association and heme coordination for proper function [1] [2].

Table 2: Structural and Functional Features of Z-ISO

Feature Characteristics Functional Significance
Heme Cofactor Heme b, Fe-protoporphyrin IX Redox sensor, required for catalytic
activity
Redox States Oxidized Fe(lll) inactive, Reduced Fe(ll) Regulates enzyme activity in
active response to plastid redox state
Membrane Multiple transmembrane domains, Access to membrane-embedded
Association integral membrane protein substrate, complex formation
Active Site Hydrophobic cavity, conserved His/Asp Substrate binding, heme coordination,
residues isomerization catalysis
Protein Complex  High molecular weight complex with Metabolic channeling, pathway
other carotenogenic enzymes efficiency

Research Methods for Z-ISO Characterization

Functional Complementation Assays

The functional characterization of Z-ISO has been greatly facilitated by the development of Escherichia
coli complementation systems that accumulate the enzyme's substrate, 9,15,9'-tri-cis-(-carotene [4] [2]. In
this approach, E. coli cells are engineered to express bacterial crtE, crtB, and plant phytoene desaturase
(PDS) genes, leading to the accumulation of 9,15,9'-tri-cis-(-carotene [4]. When a functional Z-ISO gene is
introduced into these cells, it catalyzes the isomerization of this substrate to 9,9'-di-cis-(-carotene, which can
then be further converted by endogenous E. coli enzymes or co-expressed plant {-carotene desaturase (ZDS)

to yield downstream carotenoids [4] [2]. This complementation platform provides a robust qualitative and
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quantitative assay for Z-ISO activity, as the conversion from substrate to product can be monitored by HPLC

analysis of carotenoid extracts [4] [3].

The E. coli complementation system has been instrumental in verifying Z-ISO activity from diverse sources,
including plants, cyanobacteria, and algae [2]. For example, this approach was used to confirm that the
slr1599 open reading frame from Synechocystis sp. PCC 6803 encodes a functional (-carotene isomerase [2].
Similarly, the system has been employed to characterize the functional consequences of site-directed
mutations in Z-ISO, identifying specific residues essential for catalytic activity [3]. The key advantage of
this method is its simplicity and rapidity compared to plant transformation, allowing for high-throughput
screening of Z-ISO variants and comparative functional analysis across species [4] [2]. The complementation
system also enables researchers to study Z-ISO activity independently of other carotenogenic enzymes,

providing clear evidence for its specific role in the isomerization reaction [4].

In Vitro Enzymatic Assays

For detailed biochemical characterization, in vitro assays using purified Z-ISO protein have been developed
[4] [3]. These assays typically involve the expression and purification of Z-ISO as a fusion protein with
maltose-binding protein (MBP) to enhance solubility and facilitate purification [3]. The MBP::Z-ISO fusion
protein is expressed in E. coli, and membranes containing the recombinant protein are collected by
ultracentrifugation [3]. The fusion protein is then solubilized using mild detergents and purified by affinity
chromatography, often followed by cleavage to remove the MBP tag and isolate the native Z-ISO enzyme
[3]. The purified enzyme can be used for various spectroscopic analyses and functional assays to

characterize its biochemical properties [3].

To measure Z-ISO activity in vitro, the substrate 9,15,9'-tri-cis-(-carotene must be incorporated into
artificial liposomes that mimic the native membrane environment [4]. These substrate-loaded liposomes are
mixed with purified Z-ISO, and the reaction is conducted under reducing conditions typically provided by
dithionite or other reducing agents [3]. The reaction products are extracted with organic solvents and
analyzed by HPLC using methods specifically developed to separate and quantify the geometrical isomers
9,15,9'-tri-cis-(-carotene and 9,9'-di-cis-(-carotene [4]. This in vitro approach has been crucial for
demonstrating the direct catalytic activity of Z-ISO, determining kinetic parameters, and investigating the

redox dependence of the isomerization reaction [3]. The liposome-based assay also allows researchers to
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study the influence of membrane composition and properties on Z-ISO activity, providing insights into its

behavior in different plastid types [4].

Start Carotenoid Analysis

Functional In Vitro
Complementation Biochemical
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Research approaches for Z-1SO characterization, showing complementary methods for functional analysis.

Experimental Protocols

E. coli Complementation Assay

The E. coli complementation system provides a robust method for determining Z-ISO activity in vivo [4]
[2]. Begin by transforming E. coli BL21(DE3) with the pAC-ZETAipi plasmid (Addgene #53284), which
contains the bacterial crtE, crtB, and Zea mays PDS genes under appropriate promoters [4] [2]. Select
transformants on LB agar containing chloramphenicol (34 pg/mL). Then, introduce the Z-ISO gene of
interest cloned into an expression vector such as pCDFDuet-1 (for simultaneous expression with the pAC-
ZETAipi system) [2]. For this, amplify the Z-ISO coding sequence (excluding the transit peptide but
including native membrane integration domains) and clone it into the multiple cloning site using appropriate
restriction enzymes (e.g., Ndel and Xhol) [2]. Select double transformants on LB agar containing both

chloramphenicol (34 pg/mL) and streptomycin (50 pg/mL) [2].

Culture the transformed E. coli in 5 mL of liquid LB medium with appropriate antibiotics at 37°C with
shaking until the OD600 reaches 0.6-0.8 [4]. Induce protein expression by adding isopropyl [B-d-1-
thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM, then continue incubation at 16-18°C for
16-20 hours to allow carotenoid accumulation [4] [2]. Harvest the cells by centrifugation at 3,000 x g for 10
minutes, then extract carotenoids by resuspending the cell pellet in 1 mL of acetone and vortexing vigorously
[4]. Centrifuge at 5,000 x g for 5 minutes to remove cell debris, and transfer the supernatant containing
carotenoids to a new tube. Analyze the carotenoid profile by HPLC using a C30 reversed-phase column
(e.g., YMC C30, 250 x 4.6 mm, 5 pm) with a mobile phase of methanol/methyl-tert-butyl ether/water
(81:15:4, v/v/v) [4]. Identify 9,15,9'-tri-cis-(-carotene (substrate) and 9,9'-di-cis-{-carotene (product) by
comparing retention times and spectral characteristics to known standards [4]. Successful Z-ISO activity is
indicated by the presence of 9,9'-di-cis-(-carotene and/or downstream carotenoids in the test sample

compared to the negative control (empty vector) [4] [2].

In Vitro Liposome-Based Assay
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For biochemical characterization of Z-ISO activity in a defined system, the liposome-based assay
recapitulates the membrane environment essential for proper enzyme function [4] [3]. Begin by purifying
MBP::Z-1SO fusion protein: express the construct in E. coli BL21(DE3) grown in 2xYT medium at 37°C to
OD600 0.6, then induce with 0.2 mM IPTG and incubate overnight at 16°C [3]. Harvest cells by
centrifugation, resuspend in buffer A (25 mM sodium phosphate, pH 6.2, 2.5 mM MgClz, 300 mM NaCl,
15% glycerol) and disrupt using a French Press at 18,000 psi [3]. After removing cell debris by
centrifugation at 17,000 x g for 15 minutes, solubilize membranes with 0.067% Tween 20 for 30 minutes,
then purify the fusion protein using Ni?2*-NTA affinity chromatography [3]. Determine protein

concentration using the Bradford method and confirm purity by SDS-PAGE [3].

Prepare substrate-containing liposomes by combining 1 mg of phosphatidylcholine and 50 pg of purified
9,15,9'-tri-cis-(-carotene substrate in chloroform [4]. Evaporate the solvent under nitrogen gas to form a thin
lipid film, then hydrate with assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl) to a final lipid
concentration of 5 mg/mL [4]. Extrude the suspension through a 100 nm polycarbonate membrane using a
mini-extruder to create unilamellar liposomes [4]. For the isomerization assay, combine 100 pL of
substrate-loaded liposomes with 20 pg of purified MBP::Z-ISO in a total volume of 500 pL of assay buffer
[3]. Add sodium dithionite to a final concentration of 1 mM to create reducing conditions and incubate at
25°C for 30-60 minutes [3]. Stop the reaction by adding 500 pL of acetone, then extract carotenoids with
hexane [4]. Analyze the products by HPLC as described in section 4.1, quantifying the conversion of 9,15,9'-
tri-cis-C-carotene to 9,9'-di-cis-(-carotene [4]. Include controls without enzyme, with heat-inactivated
enzyme, and under oxidizing conditions (without dithionite) to confirm the specificity and redox dependence

of the reaction [3].
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Carotenoid biosynthesis pathway showing Z-1SO position and redox requlation. N represents number of

conjugated double bonds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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